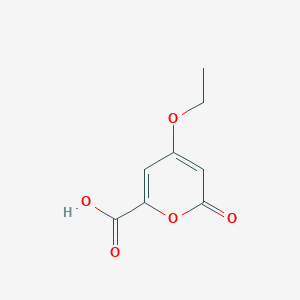

4-Ethoxy-6-oxopyran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Ethoxy-6-oxopyran-2-carboxylic acid” is an organic compound with the molecular formula C8H8O5 and a molecular weight of 184.147 . It’s also known as ethyl pyruvate.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8O5/c1-2-12-5-3-6 (8 (10)11)13-7 (9)4-5/h3-4H,2H2,1H3, (H,10,11) . Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its melting point is between 149-150°C .Scientific Research Applications

X-ray Powder Diffraction and Anticoagulant Synthesis : 4-Ethoxy derivatives are used as intermediates in synthesizing anticoagulants like apixaban. X-ray powder diffraction data are crucial for understanding the crystal structure of these compounds, which aids in their development and analysis (Qing Wang et al., 2017).

Corrosion Inhibition : Pyran derivatives, including those related to 4-Ethoxy-6-oxopyran-2-carboxylic acid, have been studied for their effectiveness in inhibiting corrosion, particularly for mild steel in acidic environments. These compounds show high inhibition efficiency and are believed to inhibit corrosion through an adsorption mechanism (J. Saranya et al., 2020).

Chemical Synthesis of Pyranones : The reactivity of similar compounds has been explored for the synthesis of pyranone derivatives. These reactions are fundamental in developing new molecules with potential applications in various fields, including pharmaceuticals (M. L. Gelmi & D. Pocar, 1992).

Electrochemiluminescence in Metal Organic Frameworks : The derivatives of ethoxy pyran compounds have been used in synthesizing transition metal complexes, which demonstrated significant electrochemiluminescence. This property is valuable for developing new materials for optical and electronic applications (C. Feng et al., 2016).

Synthesis of Bioactive Compounds : Various derivatives of pyrans, including those related to this compound, have been synthesized and characterized for potential bioactive properties. These compounds may have applications in developing new therapeutic agents (R. Kasımoğulları & B. S. Arslan, 2010).

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

4-ethoxy-6-oxopyran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-2-12-5-3-6(8(10)11)13-7(9)4-5/h3-4H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPRELRXYIVRRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)OC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2371192.png)

![1-(2,4-dimethylphenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371195.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2371196.png)

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2371201.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)

![N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371209.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)